molecular formula C6H8N2 B1167448 Reactive orange 95 CAS No. 107028-82-0

Reactive orange 95

Cat. No.: B1167448
CAS No.: 107028-82-0
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Description

Reactive Orange 95 (C.I. This compound) is an azo-class reactive dye widely used in the textile industry for coloring cellulose fibers. Its molecular structure contains azo (-N=N-) chromophores, which are responsible for its vibrant orange hue. The compound’s CAS Registry Number is 95107028-82-0, and it is supplied under trade names such as Cibacron Orange F-R by CIBA . Key properties include moderate light fastness (ISO 3-4), excellent resistance to oxygen bleaching (ISO 5), and high stability during washing (soaping fastness ISO 5) . The dye’s reactivity is attributed to its functional groups, which form covalent bonds with hydroxyl groups in cellulose under alkaline conditions.

Properties

CAS No.

107028-82-0

Molecular Formula

C6H8N2

Synonyms

Reactive orange 95

Origin of Product

United States

Chemical Reactions Analysis

Primary Condensation

Cyanuric chloride reacts with metanilic acid (3-aminobenzenesulfonic acid) under controlled acidic conditions (pH ≤1.5, 0–6°C) to form a monochlorotriazine intermediate .
Reaction Conditions :

ParameterValue
Temperature0–6°C
pH≤1.5
Key ReactantsCyanuric chloride, metanilic acid

Secondary Condensation

The intermediate undergoes a secondary condensation with refined J acid (6-amino-1-naphthol-3-sulfonic acid) to introduce sulfonic acid groups, enhancing water solubility .
Key Steps :

  • pH adjustment to 4.0–4.3 using sodium bicarbonate.

  • Reaction temperature maintained at 35°C.

Diazotization

Aniline-2,5-disulfonic acid is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C :

Ar NH2+NaNO2+2HClAr N2+Cl+NaCl+2H2O\text{Ar NH}_2+\text{NaNO}_2+2\text{HCl}\rightarrow \text{Ar N}_2^+\text{Cl}^-+\text{NaCl}+2\text{H}_2\text{O}

Critical Parameters :

ParameterValue
Temperature0–5°C
Molar Ratio (aniline:NaNO₂:HCl)1:1:2.5

Coupling Reaction

The diazonium salt couples with the secondary condensation product under alkaline conditions (pH 5.5–6.0) to form the final dye :
Optimized Conditions :

ParameterValue
Temperature10–13°C
Yield>90%

Fixation Reactions on Cellulose Fibers

Reactive Orange 95 forms covalent bonds with cellulose via nucleophilic substitution (triazine group) and Michael addition (vinyl sulfone group) .

Triazine Group Reactivity

The monochlorotriazine group reacts with hydroxyl groups in cellulose under alkaline conditions (pH 10–12):

Cellulose OH+Dye ClCellulose O Dye+HCl\text{Cellulose OH}+\text{Dye Cl}\rightarrow \text{Cellulose O Dye}+\text{HCl}

Vinyl Sulfone Activation

In the presence of alkali, the β-sulfatoethylsulfone group converts to a reactive vinyl sulfone intermediate:

Dye SO2CH2CH2OSO3OHDye SO2CH=CH2\text{Dye SO}_2-\text{CH}_2\text{CH}_2-\text{OSO}_3^-\xrightarrow{\text{OH}^-}\text{Dye SO}_2-\text{CH}=\text{CH}_2

This intermediate undergoes Michael addition with cellulose:

Cellulose OH+Dye SO2CH=CH2Cellulose O CH2CH2SO2Dye\text{Cellulose OH}+\text{Dye SO}_2-\text{CH}=\text{CH}_2\rightarrow \text{Cellulose O CH}_2-\text{CH}_2-\text{SO}_2-\text{Dye}

Fixation Efficiency :

ParameterValue
Fixation Rate85–92%
Optimal pH10.5–11.5

Degradation Reactions

This compound undergoes photodegradation and microbial degradation due to its azo bonds (–N=N–) .

Photolytic Cleavage

UV exposure breaks the azo bond, forming aromatic amines:

Dye N N Dye hνDye NH2+Dye NH2\text{Dye N N Dye }\xrightarrow{h\nu}\text{Dye NH}_2+\text{Dye NH}_2

Microbial Degradation

Fungal biomass (e.g., Alternaria raphani) decolorizes the dye via enzymatic azoreductase activity :
Efficiency :

ParameterValue
Decolorization Rate84.6% (pH 4)
Adsorption Capacity16.8 mg/g (live biomass)

Chemical Stability Data

PropertyValueSource
Light FastnessISO 3–4
Wash FastnessISO 4–5
Perspiration FastnessISO 5

Comparison with Similar Compounds

Comparison with Similar Compounds: Reactive Orange 64

Reactive Orange 64 (C.I. Reactive Orange 64, CAS 61901-80-2) serves as a structurally and functionally analogous compound. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Property Reactive Orange 95 Reactive Orange 64
Molecular Class Azo Single azo
Molecular Formula Not explicitly provided C24H11ClF2N5Na3O10S3
Molecular Weight Not provided 767.99 g/mol
Reactive Group Likely chlorotriazine or vinyl sulfone (common in reactive dyes) 5-Chloro-2,4,6-trifluoropyrimidine
Fastness (ISO) Light: 3-4; Bleaching: 5; Soaping: 5 Data not available
Applications Cellulose fiber dyeing Cellulose and polyamide dyeing

Key Differences

Structural Complexity :

  • Reactive Orange 64 incorporates chlorine and fluorine atoms in its pyrimidine reactive group, enhancing its electrophilic reactivity compared to this compound . This difference may influence fixation efficiency under varying pH and temperature conditions.
  • The presence of three sulfonic acid (-SO3H) groups in Reactive Orange 64 improves water solubility but may reduce light fastness due to increased hydrophilicity .

Reactivity and Application: Reactive Orange 64’s trifluoropyrimidine group reacts more selectively with cellulose, requiring milder alkaline conditions (e.g., pH 10–11) compared to this compound, which may need stronger alkali (e.g., pH 12) for optimal fixation .

Environmental Impact :

  • Adsorption studies indicate that larger molecules like Reactive Orange 64 exhibit slower uptake rates on activated carbon due to intraparticle diffusion limitations .
  • Halogenated groups (Cl, F) in Reactive Orange 64 may lead to persistent degradation byproducts in wastewater, whereas this compound’s degradation pathway remains understudied .

Performance in Textile Processing

  • Fixation Efficiency : this compound’s undefined reactive group likely offers broad compatibility with industrial dyeing processes, while Reactive Orange 64’s fluorinated pyrimidine group provides higher specificity but narrower pH tolerance .
  • Color Fastness : this compound’s moderate light fastness (3-4) suggests susceptibility to UV degradation, a common issue for azo dyes. Reactive Orange 64’s performance in this regard is undocumented but may be inferior due to its sulfonic acid content .

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